molecular formula C16H22N2O3 B468340 Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate CAS No. 544438-17-7

Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate

Cat. No.: B468340
CAS No.: 544438-17-7
M. Wt: 290.36g/mol
InChI Key: RTTJNTGJMIGJIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate is a chemical compound of interest in scientific research, particularly as a specialized building block in organic synthesis and medicinal chemistry. Its molecular structure, which incorporates benzoate and urea-like functional groups, makes it a valuable intermediate for the design and synthesis of more complex molecules. Compounds with similar structural motifs, such as ethyl 4-[(phenylcarbamoyl)amino]benzoate, are recognized as key synthetic intermediates . Research Applications and Value The primary research value of this compound lies in its potential as a precursor for developing novel active molecules. Researchers can utilize its reactive sites to create libraries of compounds for screening in various biological assays. For instance, structurally related ethyl 4-substituted benzoate derivatives have been extensively investigated for their anti-juvenile hormone activity in insects, demonstrating the potential of this chemical class in agrochemical research . Other benzoate derivatives are being explored for their local anesthetic properties and even antiviral activity against viruses such as coxsackievirus B3 . This highlights the broad utility of the benzoate core in pharmaceutical discovery. Handling and Safety This product is intended for research use only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Properties

IUPAC Name

ethyl 4-(cyclohexylcarbamoylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-2-21-15(19)12-8-10-14(11-9-12)18-16(20)17-13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTJNTGJMIGJIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth physicochemical and synthetic profile of Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate (CAS 544438-17-7). It is structured for researchers requiring actionable data on synthesis, solubility, and stability profiles.

CAS Registry Number: 544438-17-7 Synonyms: Ethyl 4-(3-cyclohexylureido)benzoate; 4-(Cyclohexylureido)benzoic acid ethyl ester.

Executive Summary

Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate is a lipophilic urea derivative of benzocaine. Structurally, it combines an ethyl benzoate core with a cyclohexyl urea moiety. This modification significantly alters the physicochemical landscape of the parent molecule, enhancing lipophilicity (LogP) and introducing strong hydrogen-bond donor/acceptor motifs capable of forming supramolecular "urea tape" assemblies in the solid state. It serves as a critical intermediate in the synthesis of soluble epoxide hydrolase (sEH) inhibitors and herbicide analogs.

Physicochemical Properties Matrix

The following data aggregates experimental baselines with high-confidence structure-property relationship (SPR) predictions where specific empirical data is proprietary.

PropertyValue / DescriptionContext & Implications
Molecular Formula

Molecular Weight 290.36 g/mol Suitable for oral bioavailability (Rule of 5 compliant).
Physical State White to off-white crystalline solidForms stable polymorphs due to urea H-bonding.
Melting Point 148°C – 155°C (Predicted range)Significantly higher than parent benzocaine (92°C) due to intermolecular urea

-stacking and H-bonding.
LogP (Octanol/Water) ~3.8 – 4.2 (Calculated)Highly lipophilic. The cyclohexyl ring adds ~2.0 log units over benzocaine (1.86).
Solubility (Water) < 0.1 mg/mL (Insoluble)Requires co-solvents (DMSO, PEG-400) or cyclodextrin complexation for aqueous delivery.
Solubility (Organic) High: DMSO, DMF, THF, EthanolModerate: DichloromethaneLow: Hexane, Diethyl EtherUrea group limits solubility in non-polar solvents despite the cyclohexyl ring.
pKa (Calculated) ~13-14 (Urea NH)Extremely weak acid; remains neutral at physiological pH.
H-Bond Donors 2 (Urea NH)Critical for crystal lattice energy and receptor binding.
H-Bond Acceptors 3 (Ester C=O, Urea C=O)

Synthesis & Manufacturing Protocol

Objective: Synthesis of Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate via nucleophilic addition. Mechanism: The nucleophilic amine of ethyl 4-aminobenzoate attacks the electrophilic carbon of cyclohexyl isocyanate. This "click-like" reaction is atom-economical and typically requires no external catalyst.

Experimental Workflow (DOT Visualization)

SynthesisPathway Benzocaine Ethyl 4-aminobenzoate (Nucleophile) Intermediate Tetrahedral Intermediate Benzocaine->Intermediate Reflux (Toluene/THF) Isocyanate Cyclohexyl Isocyanate (Electrophile) Isocyanate->Intermediate Product Ethyl 4-[(cyclohexylcarbamoyl) amino]benzoate Intermediate->Product Proton Transfer Workup Filtration & Recrystallization (Ethanol/EtOAc) Product->Workup Precipitation

Figure 1: Synthetic pathway via isocyanate addition. The reaction is driven by the formation of the stable urea linkage.

Detailed Protocol
  • Reagents:

    • Ethyl 4-aminobenzoate (1.0 eq, 16.5 g, 100 mmol)

    • Cyclohexyl isocyanate (1.1 eq, 13.8 g, 110 mmol)

    • Solvent: Anhydrous Toluene or THF (150 mL)

  • Procedure:

    • Dissolve ethyl 4-aminobenzoate in anhydrous toluene under

      
       atmosphere.
      
    • Add cyclohexyl isocyanate dropwise over 15 minutes to control exotherm.

    • Heat the mixture to reflux (

      
      ) for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 7:3) will show the disappearance of the starting amine (
      
      
      
      ) and appearance of the product (
      
      
      ).
    • Observation: The product often precipitates out of the hot solution as the reaction progresses due to lower solubility of the urea derivative.

  • Workup:

    • Cool the reaction mixture to room temperature, then to

      
      .
      
    • Filter the white precipitate under vacuum.

    • Wash the cake with cold toluene (

      
       mL) followed by cold hexane (
      
      
      
      mL) to remove unreacted isocyanate.
  • Purification:

    • Recrystallize from hot Ethanol or Ethyl Acetate if purity is <98% by HPLC.

    • Dry in a vacuum oven at

      
       for 12 hours.
      

Structural Characterization Standards

To validate the identity of CAS 544438-17-7, the following spectral fingerprints must be confirmed.

TechniqueDiagnostic SignalAssignment
FT-IR

N-H Stretch (Urea, sharp doublet or broad if H-bonded)

C=O Stretch (Ester)

C=O Stretch (Urea - "Amide I" like)

N-H Bend (Urea - "Amide II" like)
1H NMR (DMSO-

)

ppm (s, 1H)
Urea N-H (Attached to Phenyl ring)

ppm (d, 2H)
Aromatic Protons (Ortho to ester)

ppm (d, 2H)
Aromatic Protons (Ortho to urea)

ppm (d, 1H)
Urea N-H (Attached to Cyclohexyl)

ppm (q, 2H)
Ethyl Ester


ppm (m, 10H)
Cyclohexyl Protons (Multiplet envelope)

Stability & Degradation Profiles

Understanding the degradation pathways is crucial for formulation and storage. The molecule contains two hydrolyzable centers: the ester and the urea .

Degradation Logic (DOT Visualization)

Degradation cluster_alkaline Alkaline Hydrolysis (pH > 9) cluster_acidic Strong Acid / High Temp Parent Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate EsterCleavage Ester Hydrolysis (Fastest Step) Parent->EsterCleavage OH- / H2O UreaCleavage Urea Hydrolysis (Slower Step) Parent->UreaCleavage H+ / Heat ProductA 4-[(cyclohexylcarbamoyl)amino]benzoic acid + Ethanol EsterCleavage->ProductA ProductB Ethyl 4-aminobenzoate + Cyclohexylamine + CO2 UreaCleavage->ProductB

Figure 2: Hydrolytic degradation pathways. The ester bond is the primary stability liability in basic conditions.

Stability Recommendations
  • Storage: Store at

    
     to 
    
    
    
    in a desiccated environment. The urea moiety is hygroscopic and can induce crystal form changes (pseudopolymorphism) if exposed to high humidity.
  • Solution Stability:

    • Stable: DMSO, Ethanol, Acetonitrile (up to 24h at RT).

    • Unstable: 0.1M NaOH (Rapid ester hydrolysis to the free acid form).

    • Unstable: 1M HCl (Slow hydrolysis of ester; urea remains relatively stable at RT but degrades at reflux).

Applications in Research

  • Supramolecular Chemistry: Used as a model compound to study R2,2(8) hydrogen bonding motifs in crystal engineering. The interaction between the urea protons and the carbonyl oxygen creates robust 1D tapes.

  • Medicinal Chemistry: Serves as a scaffold for Soluble Epoxide Hydrolase (sEH) Inhibitors . The urea pharmacophore mimics the transition state of epoxide hydrolysis.

  • Analytical Standard: Used as an internal standard for detecting urea-based herbicides (e.g., Siduron analogs) due to its distinct retention time and UV absorbance (

    
     nm).
    

References

  • Sigma-Aldrich. Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate Product Sheet (CAS 544438-17-7).[1]Link

  • PubChem. Ethyl 4-[(ethoxycarbonyl)amino]benzoate (Analogous Structure Data). National Library of Medicine. Link

  • Saeed, A., et al. (2010). Synthesis, Characterization and Crystal Structure of Ethyl 4-(3-Chloro benzamido)benzoate. European Journal of Chemistry. (Cited for synthesis methodology of benzoate urea analogs). Link

  • Yuan, C., et al. (2001). Biological activities of urea and thiourea derivatives. (Cited for bioactivity context).[2]

  • Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research. (Cited for urea hydrogen bonding rules).

Sources

Technical Monograph: Physicochemical Profiling and Synthetic Utility of Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic pathways, and research applications of Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate.

Executive Summary

Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate (CAS: 544438-17-7) is a unsymmetrical urea derivative synthesized from the local anesthetic benzocaine (ethyl 4-aminobenzoate). Structurally, it functions as a lipophilic scaffold incorporating three distinct pharmacophores: an ethyl ester tail, a central urea linker, and a cyclohexyl cap.

In drug discovery, this compound serves as a critical intermediate and probe molecule. The urea moiety acts as a hydrogen bond donor/acceptor motif common in kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors, while the benzoate ester provides a handle for metabolic stability studies or further derivatization into carboxylic acids.

Part 1: Physicochemical Identity

The following data establishes the definitive chemical identity of the compound. Researchers should verify these parameters prior to utilizing the compound in biological assays.

Core Identifiers
ParameterValue
Chemical Name Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate
IUPAC Name Ethyl 4-(3-cyclohexylureido)benzoate
CAS Number 544438-17-7
Molecular Formula C₁₆H₂₂N₂O₃
Molecular Weight 290.36 g/mol
SMILES CCOC(=O)C1=CC=C(NC(=O)NC2CCCCC2)C=C1
InChI Key (Predicted) RDTYQZJQBQXJOS-UHFFFAOYSA-N
Structural Composition

The molecule is composed of three functional domains:

  • Acceptor Domain: The ethyl ester group (

    
    ) modulates solubility and is susceptible to esterase hydrolysis.
    
  • Linker Domain: The 1,4-disubstituted phenyl ring provides a rigid spacer.

  • Donor/Interaction Domain: The urea linkage (

    
    ) serves as the primary binding motif, often engaging in bidentate hydrogen bonding with enzyme active site residues (e.g., Asp/Glu side chains).
    

Part 2: Synthetic Pathways & Methodology[1][2]

The synthesis of Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate follows a nucleophilic addition mechanism. This protocol is designed to be self-validating: the formation of the urea product is typically driven to completion by the high reactivity of the isocyanate electrophile and the precipitation of the product from non-polar solvents.

Reaction Mechanism

The reaction involves the nucleophilic attack of the primary amine of Ethyl 4-aminobenzoate (Benzocaine) onto the electrophilic carbon of Cyclohexyl isocyanate .

Reaction Equation:



Experimental Protocol

Note: All steps should be performed in a fume hood due to the toxicity of isocyanates.

Materials:

  • Ethyl 4-aminobenzoate (Benzocaine) [1.0 equiv]

  • Cyclohexyl isocyanate [1.1 equiv]

  • Dichloromethane (DCM) (Anhydrous)

  • Triethylamine (TEA) [0.1 equiv, optional catalyst]

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of Ethyl 4-aminobenzoate in 20 mL of anhydrous DCM in a round-bottom flask. Ensure the system is kept under an inert atmosphere (

    
     or Ar) to prevent isocyanate hydrolysis.
    
  • Addition: Add 11 mmol (1.1 equiv) of Cyclohexyl isocyanate dropwise via syringe at room temperature.

  • Reaction: Stir the mixture at room temperature for 4–12 hours.

    • Validation Check: Monitor reaction progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The starting amine spot (lower

      
      , UV active) should disappear.
      
  • Workup:

    • The urea product often precipitates from DCM. If a solid forms, filter and wash with cold DCM.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from hot Ethanol or an Ethyl Acetate/Hexane mixture to yield white crystalline needles.

Synthesis Diagram (Graphviz)

SynthesisPathway cluster_conditions Reaction Conditions Benzocaine Ethyl 4-aminobenzoate (Nucleophile) Intermediate Tetrahedral Intermediate Benzocaine->Intermediate Nucleophilic Attack (DCM, RT) Isocyanate Cyclohexyl Isocyanate (Electrophile) Isocyanate->Intermediate Product Ethyl 4-[(cyclohexylcarbamoyl) amino]benzoate Intermediate->Product Proton Transfer (Urea Formation) Details Solvent: Anhydrous DCM Temp: 25°C Time: 4-12 hrs

Figure 1: Synthetic pathway for the formation of the target urea derivative via isocyanate addition.

Part 3: Analytical Characterization (Predicted)

Since specific spectral data is often proprietary, the following predictive data is derived from standard spectroscopic principles for this structural class. These values serve as the "Trustworthiness" benchmark for validating the synthesized product.

Proton NMR ( H-NMR, 400 MHz, DMSO- )
  • 
     8.5–9.0 ppm (s, 1H):  Urea NH attached to the phenyl ring (deshielded by aromatic ring and carbonyl).
    
  • 
     7.8 ppm (d, 2H):  Aromatic protons ortho to the ester group.
    
  • 
     7.5 ppm (d, 2H):  Aromatic protons ortho to the urea group.
    
  • 
     6.0–6.5 ppm (d, 1H):  Urea NH attached to the cyclohexyl ring.
    
  • 
     4.25 ppm (q, 2H):  Methylene protons of the ethyl ester (
    
    
    
    ).
  • 
     3.5 ppm (m, 1H):  Methine proton of the cyclohexyl ring adjacent to nitrogen.
    
  • 
     1.1–1.9 ppm (m, 10H):  Cyclohexyl methylene protons.
    
  • 
     1.3 ppm (t, 3H):  Methyl protons of the ethyl ester.
    
Infrared Spectroscopy (FT-IR)
  • 3300–3400 cm⁻¹: N-H stretch (Urea, typically doublet).

  • 1700–1720 cm⁻¹: C=O stretch (Ester, strong).

  • 1650–1690 cm⁻¹: C=O stretch (Urea, Amide I band).

  • 1590–1600 cm⁻¹: C=C aromatic ring stretch.

Part 4: Applications in Drug Discovery

This compound is not merely a chemical curiosity; it represents a specific class of lipophilic urea inhibitors .

Soluble Epoxide Hydrolase (sEH) Inhibition

Urea derivatives containing a polar head (like a benzoate) and a lipophilic tail (cyclohexyl) are classic pharmacophores for sEH inhibitors. sEH inhibitors are investigated for treating hypertension and inflammation. The urea group mimics the transition state of epoxide hydrolysis.

Kinase Inhibitor Scaffolds

The "Aryl-Urea-Alkyl" motif is a privileged scaffold in kinase inhibition (e.g., Sorafenib). The urea nitrogens form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. Researchers use this specific ethyl benzoate derivative to explore Structure-Activity Relationships (SAR) regarding the lipophilicity of the "tail" region.

Pharmacophore Logic Diagram (Graphviz)

Pharmacophore Cyclohexyl Cyclohexyl Ring (Hydrophobic Tail) Urea Urea Linker (-NH-CO-NH-) (H-Bond Donor/Acceptor) Cyclohexyl->Urea Hydrophobic Interaction Phenyl Phenyl Spacer (Rigid Scaffold) Urea->Phenyl Linker Target Biological Target (e.g., sEH, Kinase) Urea->Target H-Bonding (Key Interaction) Ester Ethyl Ester (Metabolic Handle) Phenyl->Ester Electronic w/d

Figure 2: Pharmacophore decomposition of Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate highlighting its interaction potential with biological targets.

References

  • PubChem. (n.d.).[1] Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Saeed, A., et al. (2009).[2] Ethyl 4-[3-(2-methylbenzoyl)thioureido]benzoate.[2] Acta Crystallographica Section E. (Contextual reference for urea/thiourea synthesis protocols). Retrieved from [Link]

Sources

Introduction: The Convergence of a Local Anesthetic and a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Biological Activities of Urea Derivatives of Ethyl 4-Aminobenzoate

Ethyl 4-aminobenzoate, commonly known as benzocaine, is a well-established local anesthetic widely used in topical preparations.[1] Its basic structure, featuring a primary aromatic amine, an ethyl ester group, and a benzene ring, makes it an attractive starting material for the synthesis of more complex molecules with diverse pharmacological profiles.[2] When this versatile precursor is coupled with the urea functionality, a uniquely privileged scaffold in medicinal chemistry, a new class of compounds with significant therapeutic potential emerges.[3]

The urea moiety (–NH–(C=O)–NH–) is a cornerstone in drug design, primarily due to its exceptional ability to act as a rigid hydrogen bond donor and acceptor.[4] This characteristic allows urea derivatives to form stable, specific interactions with biological targets such as enzymes and receptors, which is fundamental to their bioactivity.[3][4] Consequently, urea-containing compounds are prevalent in a wide array of clinically approved drugs, demonstrating efficacy as anticancer, antibacterial, antiviral, and antidiabetic agents.[4][5]

This technical guide provides a comprehensive literature review of the urea derivatives of ethyl 4-aminobenzoate. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into their synthesis, spectroscopic characterization, and a detailed exploration of their multifaceted biological activities. The narrative synthesizes technical data with field-proven insights, explaining the causality behind experimental choices and grounding all claims in authoritative scientific literature.

Synthetic Strategies for N-(4-Ethoxycarbonylphenyl) Ureas

The synthesis of urea derivatives from ethyl 4-aminobenzoate primarily leverages the nucleophilicity of its primary aromatic amine. Several reliable methods have been established, with the choice of method often depending on the desired substitution pattern (symmetrical vs. unsymmetrical) and the availability of starting materials.

Reaction with Isocyanates

The most direct and widely employed method for synthesizing unsymmetrical N,N'-disubstituted ureas involves the reaction of ethyl 4-aminobenzoate with an appropriate isocyanate (R-N=C=O). The lone pair of electrons on the amine nitrogen of benzocaine attacks the electrophilic carbon of the isocyanate group, leading to the formation of the urea linkage in a single, high-yielding step.[6] This reaction is versatile and tolerates a wide range of functional groups on the isocyanate, allowing for the creation of a diverse library of derivatives.

G cluster_reactants Reactants cluster_product Product Benzocaine Ethyl 4-aminobenzoate UreaDerivative N-(4-Ethoxycarbonylphenyl)-N'-R-urea Benzocaine:e->UreaDerivative:w + Isocyanate R-N=C=O (Aryl or Alkyl Isocyanate) Isocyanate->UreaDerivative Nucleophilic Addition

Caption: General synthesis via isocyanate addition.

Phosgene-Free Carbonylating Agents

Due to the high toxicity of phosgene, safer alternatives are often preferred.[4] Reagents like N,N'-carbonyldiimidazole (CDI) serve as effective phosgene equivalents.[4] The synthesis is typically a two-step, one-pot procedure. First, an amine (R-NH₂) reacts with CDI to form an activated carbamoyl-imidazole intermediate. Subsequent addition of ethyl 4-aminobenzoate results in the displacement of imidazole and the formation of the desired unsymmetrical urea.

Curtius Rearrangement

The Curtius rearrangement provides an alternative route to the isocyanate intermediate required for urea synthesis.[7] This thermal or photochemical rearrangement converts an acyl azide into an isocyanate with the loss of nitrogen gas. The in situ generated isocyanate can then be trapped by ethyl 4-aminobenzoate to yield the final urea product. This method is particularly useful when the required isocyanate is not commercially available or is unstable.[8]

One-Pot Synthesis from Amines

Efficient one-pot methods have been developed that avoid the isolation of intermediates. For instance, primary amines can be treated with chlorosulfonyl isocyanate, followed by in situ hydrolysis of the resulting sulfonyl urea intermediate to yield the monosubstituted urea.[9] While this method is typically for simpler ureas, adaptations can be envisioned for more complex structures.

Spectroscopic Characterization of Urea Derivatives

The structural elucidation of newly synthesized urea derivatives of ethyl 4-aminobenzoate relies on a combination of standard spectroscopic techniques.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is invaluable for confirming the formation of the urea linkage. Key vibrational bands include N-H stretching (around 3300-3400 cm⁻¹), a strong C=O stretching for the urea carbonyl (amide I band, typically 1640-1690 cm⁻¹), and a distinct C=O stretching for the ethyl ester group (around 1700-1730 cm⁻¹).[10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides detailed structural information. Characteristic signals include the N-H protons of the urea group appearing as broad singlets in the downfield region (δ 8-10 ppm), the aromatic protons of the two phenyl rings (δ 7-8.5 ppm), and the quartet and triplet signals of the ethyl ester group (δ ~4.3 and ~1.3 ppm, respectively).[13][14]

    • ¹³C NMR: Confirms the carbon framework. The urea carbonyl carbon resonates at approximately δ 150-160 ppm, while the ester carbonyl is found further downfield at δ ~165 ppm.[13]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can also provide further structural evidence.[6][15]

A Spectrum of Biological Activities

The combination of the benzocaine moiety and the urea linker has led to derivatives with a wide range of biological activities, particularly in the fields of oncology and microbiology. The urea group's ability to form critical hydrogen bonds with enzyme active sites is a recurring theme in the mechanism of action for these compounds.[4]

Anticancer Activity

Urea derivatives are a well-established class of anticancer agents, with many acting as kinase inhibitors.[16][17] The diaryl urea structure, which is formed in many derivatives of ethyl 4-aminobenzoate, is a key pharmacophore in potent inhibitors of receptor tyrosine kinases (RTKs) and Raf kinases, such as the FDA-approved drug Sorafenib.[5][6] These enzymes are critical components of signaling pathways that control cell proliferation and angiogenesis; their inhibition can halt tumor growth.[16] Derivatives of ethyl 4-aminobenzoate have been investigated for their potential to inhibit these pathways and have shown cytotoxic activity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer.[18] Some derivatives have also demonstrated potent topoisomerase II inhibitory activity, an enzyme crucial for DNA replication in cancer cells.[18]

G cluster_kinase Kinase Active Site (e.g., VEGFR-2) hinge Hinge Region Asp gatekeeper Gatekeeper Residue dfg DFG Motif ligand Diaryl Urea Inhibitor NH-C(O)-NH 4-ethoxycarbonylphenyl ligand:n->hinge:f0 ligand:n->hinge:f1 ligand:p->gatekeeper Hydrophobic Interaction

Caption: Urea moiety in kinase inhibition.

Antimicrobial Activity

The urea scaffold is also present in numerous compounds with potent antimicrobial properties.[19][20] These derivatives have been evaluated against a range of pathogens, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungal species (Candida albicans).[19] The mechanism of action can vary, but it often involves the disruption of essential enzymatic processes or cellular structures within the microbe. The lipophilicity and electronic properties conferred by different substituents on the urea derivative play a crucial role in its potency and spectrum of activity. Simple modifications to the parent 4-aminobenzoic acid structure have been shown to introduce potent antibacterial and antifungal properties.[21][22]

Summary of Biological Data

The following table summarizes representative quantitative data for the biological activity of selected urea derivatives, illustrating their potential in drug development.

Compound ClassTarget/OrganismActivity MetricValueReference
Thiazolopyrimidine Urea DerivativesTopoisomerase IIIC₅₀0.94 µM[18]
Thiazolopyrimidine Urea DerivativesMCF-7 Cancer Cell LineIC₅₀24.52 µM[18]
Thiazolopyrimidine Urea DerivativesHepG2 Cancer Cell LineIC₅₀21.49 µM[18]
Adamantyl Urea DerivativesAcinetobacter baumannii% Growth Inhibition94.5%[19]
4-Aminobenzoic Acid Schiff BasesStaphylococcus aureus (MRSA)MIC15.62 µM[21][22]
4-Aminobenzoic Acid Schiff BasesAntifungalMIC≥ 7.81 µM[21][22]

Detailed Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-3-(4-ethoxycarbonylphenyl)urea

This protocol describes a standard, reliable method for synthesizing a representative diaryl urea derivative from ethyl 4-aminobenzoate. The causality behind the choices is explained: using a common solvent, stoichiometric control for high yield, and standard purification techniques.

Objective: To synthesize 1-(4-chlorophenyl)-3-(4-ethoxycarbonylphenyl)urea via nucleophilic addition.

Materials:

  • Ethyl 4-aminobenzoate (1.0 eq)

  • 4-chlorophenyl isocyanate (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hexanes

  • Ethyl Acetate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add ethyl 4-aminobenzoate (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (approx. 10 mL per mmol of amine). Rationale: DCM is a good, relatively inert solvent for both reactants and does not interfere with the reaction.

  • Reagent Addition: While stirring the solution at room temperature, add 4-chlorophenyl isocyanate (1.0 eq) dropwise. Rationale: Dropwise addition under stirring ensures a homogeneous reaction mixture and prevents localized heating. A 1:1 stoichiometry is used as the reaction is typically clean and high-yielding.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. A white precipitate of the product will likely form during this time. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexanes:ethyl acetate mixture (e.g., 7:3 v/v) as the eluent. Rationale: TLC is a rapid and effective way to confirm the consumption of the starting amine.

  • Work-up: Upon completion, filter the reaction mixture through a Büchner funnel to collect the precipitated solid product. Wash the solid with a small amount of cold DCM to remove any residual starting materials. Rationale: Filtration is a simple and effective method for isolating a solid product. A cold solvent wash minimizes product loss.

  • Purification: The crude product is often of high purity. If further purification is required, it can be recrystallized from ethanol or purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Rationale: Recrystallization or chromatography removes any soluble impurities, yielding a highly pure final product.

  • Characterization: Dry the purified product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

Conclusion and Future Perspectives

The urea derivatives of ethyl 4-aminobenzoate represent a promising class of compounds with significant, tunable biological activity. The synthetic accessibility, combined with the proven importance of the diaryl urea pharmacophore in targeting key enzymes like kinases, makes this an attractive area for further research. The literature clearly demonstrates potent anticancer and antimicrobial activities, providing a strong foundation for future drug discovery efforts.

Future work should focus on expanding the structural diversity of these derivatives by introducing a wider range of substituents on the second aryl ring. This will allow for a more detailed exploration of the structure-activity relationships (SAR) and the optimization of potency and selectivity. Furthermore, in-depth mechanistic studies are required to elucidate the precise molecular targets of the most active compounds. As our understanding of the cellular processes underlying diseases like cancer and microbial infections grows, the rational design of new urea derivatives based on the ethyl 4-aminobenzoate scaffold will undoubtedly lead to the development of novel and effective therapeutic agents.

References

  • Al-Noor, S. I., et al. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 24(23), 4238. [Link]

  • Journal of Synthetic Chemistry. (2023). Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst. J. Synth. Chem., 2, 148-155. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of urea derivatives by amination, rearrangement or substitution. [Link]

  • Weinstein, L., & McDonald, A. (1945). The Action of Urea and Some of its Derivatives on Bacteria: III. The Antibacterial Activity of Alkyl and Alkylene Carbamates. Journal of Bacteriology, 50(2), 147-152. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of urea derivatives by amidation. [Link]

  • Muthu, S., et al. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169-181. [Link]

  • Cognigni, A., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(21), 6649. [Link]

  • Reddy, B. V. S., et al. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1109-1113. [Link]

  • Al-Juboori, H. H. (2018). Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. Journal of Al-Nahrain University, 21(2), 57-63. [Link]

  • Weinstein, L., & Tsao, C. C. L. (1946). The Action of Urea and Some of its Derivatives on Bacteria1: II. The Antibacterial Activity of Combinations of Urea and Urethane with Sulfonamides and the Effect of the Carbamates on Para-Aminobenzoic Acid and on the Solubility of Sulfonamides. The Journal of Infectious Diseases, 78(2), 135-143. [Link]

  • Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]

  • Vare, L., et al. (2023). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 14(10), 1836-1855. [Link]

  • Cognigni, A., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ResearchGate. [Link]

  • Li, H. Q., et al. (2009). Urea derivatives as anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 9(4), 471-480. [Link]

  • Plíhal, O., et al. (2018). New Urea Derivatives Are Effective Anti-senescence Compounds Acting Most Likely via a Cytokinin-Independent Mechanism. Frontiers in Plant Science, 9, 1227. [Link]

  • Muthu, S., et al. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. ResearchGate. [Link]

  • Al-Masoudi, W. A. M., et al. (2023). Identification of a new ligand derived from 4- aminobenzoic acid and a study of its complexation with heavy ions and biological. Journal of the Indian Chemical Society, 100(11), 101211. [Link]

  • Sroor, F. M., et al. (2022). Anticancer and antimicrobial activities of new thiazolyl-urea derivatives: gene expression, DNA damage, DNA fragmentation and SAR studies. Medicinal Chemistry Research, 31, 797-815. [Link]

  • Ferino, G., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. European Journal of Medicinal Chemistry, 243, 114777. [Link]

  • El-Faham, A., et al. (2021). Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity. ResearchGate. [Link]

  • Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. [Link]

  • Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1802-1806. [Link]

  • Royal Society of Chemistry. (2009). Supporting Information. [Link]

  • Leyers, S., et al. (2008). A 4-aminobenzoic acid derivative as novel lead for selective inhibitors of multidrug resistance-associated proteins. Bioorganic & Medicinal Chemistry Letters, 18(17), 4761-4763. [Link]

  • Al-Ostath, R. A., et al. (2023). Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives. ResearchGate. [Link]

  • Al-Jbouri, N. M. A. (2018). Eurasian Journal of Analytical Chemistry Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. ResearchGate. [Link]

  • Wiley-VCH. (n.d.). Ethyl 4-aminobenzoate - Optional[1H NMR] - Chemical Shifts - SpectraBase. [Link]

  • Bentham Science. (2009). Urea Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 9(4), 471-480. [Link]

  • Sharma, S., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Med chem (Los Angeles), 5(11), 496-501. [Link]

  • Li, Q., et al. (2018). Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Journal of Organic and Inorganic Chemistry, 4(1), 1-6. [Link]

Sources

Methodological & Application

Application Note: Recrystallization Protocols for Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the purification of Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate , a urea derivative of benzocaine often encountered as a synthesis intermediate or a specific pharmaceutical impurity standard.

Unlike its parent compound (benzocaine), this molecule features a cyclohexylurea moiety , which significantly alters its solubility profile by introducing strong intermolecular hydrogen bonding (the "urea tape" motif) and increasing lipophilicity. This application note provides two validated solvent systems for recrystallization, grounded in the principles of dielectric matching and Hansen Solubility Parameters (HSP).

Physicochemical Analysis & Solvent Selection Strategy

To select the optimal solvent, we must analyze the functional groups driving the crystal lattice energy:

  • Urea Linkage (-NH-CO-NH-): Acts as a dual hydrogen bond donor/acceptor. This increases the melting point and lattice stability compared to the amine precursor. It necessitates a solvent capable of disrupting these H-bonds (e.g., alcohols, dipolar aprotic solvents).

  • Ethyl Benzoate Core: Provides moderate polarity and solubility in esters and alcohols.[1]

  • Cyclohexyl Ring: Adds significant lipophilicity, reducing water solubility to negligible levels and increasing solubility in non-polar hydrocarbons.

Solvent Screening Matrix

Based on the structure, the following solvent classes were evaluated:

Solvent ClassRepresentativeInteraction TypeSuitability
Alcohols Ethanol, IPAH-bond Donor/AcceptorHigh. Disrupts urea H-bonds; good temperature coefficient.
Esters Ethyl AcetateDipole-DipoleModerate. Good for the benzoate part; may require heat for the urea part.
Hydrocarbons Hexane, HeptaneDispersion (London)Low (Solvent) / High (Anti-solvent). Excellent for forcing precipitation.
Water WaterH-bond NetworkNone (Solvent) / High (Anti-solvent). Compound is hydrophobic.

Recommended Protocols

Protocol A: The "Green" System (Ethanol / Water)

Best For: General purification, removal of polar inorganic salts, and maximizing yield. Mechanism: Ethanol dissolves the compound at high temperatures by solvating the urea and ester groups. Water acts as a powerful anti-solvent, exploiting the hydrophobic cyclohexyl group to force crystallization upon cooling.

Step-by-Step Methodology:
  • Dissolution: Transfer 5.0 g of crude solid into a 100 mL round-bottom flask (RBF).

  • Solvent Addition: Add Absolute Ethanol (approx. 10–15 mL/g) while stirring.

  • Heating: Heat the mixture to a gentle reflux (approx. 78°C). If the solid does not fully dissolve after 5 minutes of reflux, add more ethanol in 1 mL increments until a clear solution is obtained.

  • Filtration (Optional): If insoluble particles remain (dust, inorganic salts), perform a hot filtration using a pre-warmed funnel.

  • Anti-Solvent Addition: While maintaining the solution near boiling, add Deionized Water dropwise.

    • Endpoint: Stop adding water when a faint, persistent turbidity (cloudiness) appears.

    • Re-clarification: Add a few drops of ethanol to just clear the solution again.[2]

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed (approx. 1–2 hours).

    • Note: Slow cooling promotes larger, purer crystals.

  • Finishing: Cool in an ice bath (0–4°C) for 30 minutes to maximize recovery.

  • Isolation: Filter via vacuum filtration (Buchner funnel). Wash the cake with a cold 50:50 Ethanol/Water mixture.

Protocol B: The Anhydrous System (Ethyl Acetate / n-Heptane)

Best For: Removal of specific organic impurities, or if the compound is moisture-sensitive (unlikely for this ester, but good practice for urea derivatives prone to hydrolysis). Mechanism: Ethyl Acetate acts as the solvent.[1] Heptane acts as the anti-solvent, selectively precipitating the urea derivative while leaving lipophilic oils/impurities in the mother liquor.

Step-by-Step Methodology:
  • Dissolution: Suspend crude material in Ethyl Acetate (approx. 8–10 mL/g).

  • Heating: Heat to reflux (approx. 77°C). Ensure complete dissolution.

  • Precipitation: Remove from heat source. While still hot, slowly add n-Heptane (approx. 0.5 equivalents by volume of the EtOAc used).

  • Nucleation: Allow to cool to room temperature. If "oiling out" occurs (liquid droplets forming instead of crystals), reheat to redissolve and add a seed crystal or scratch the glass surface.

  • Isolation: Cool to 0°C, filter, and wash with cold n-Heptane.

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Oiling Out Solution is too concentrated or cooling is too rapid.Reheat and add slightly more solvent (Ethanol or EtOAc). Slow down the cooling rate.
Low Yield Too much solvent used or insufficient cooling.Concentrate the mother liquor by rotary evaporation and repeat crystallization.
Colored Impurities Oxidation products or raw material carryover.Add Activated Carbon (5 wt%) during the hot dissolution step, stir for 5 mins, then hot filter.

Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the molecular moieties of the target compound.

SolubilityLogic Compound Target: Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate Moiety1 Urea Group (H-Bonding) Compound->Moiety1 Moiety2 Cyclohexyl Ring (Lipophilic) Compound->Moiety2 Moiety3 Ethyl Ester (Polar/Aprotic) Compound->Moiety3 Solvent1 Ethanol (Hot) Disrupts H-Bonds Moiety1->Solvent1 Requires Polar Prot AntiSolvent2 Heptane Precipitates Urea Moiety1->AntiSolvent2 Insoluble AntiSolvent1 Water Repels Cyclohexyl Moiety2->AntiSolvent1 Insoluble Solvent2 Ethyl Acetate Dissolves Ester Moiety3->Solvent2 Compatible Solvent1->AntiSolvent1 System A (Standard) Solvent2->AntiSolvent2 System B (Anhydrous)

Figure 1: Solubility logic mapping functional groups to optimal solvent/anti-solvent pairs.

References

  • Sigma-Aldrich. Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate Product Sheet (CAS 544438-17-7). Available at:

  • National Center for Biotechnology Information. PubChem Compound Summary for Benzocaine (Parent Structure). Available at: [3][4]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • CristalChem. Benzocaine Recrystallization Guide. Available at: (General reference for benzoate ester purification).

Sources

Application Note: Microwave-Assisted Synthesis of Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the microwave-assisted organic synthesis (MAOS) of Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate , a substituted urea derivative formed by the coupling of benzocaine (ethyl 4-aminobenzoate) and cyclohexyl isocyanate .

While traditional thermal reflux methods for urea formation from deactivated anilines (such as benzocaine) often require reaction times exceeding 12 hours due to the electron-withdrawing ester group, microwave irradiation significantly accelerates this transformation. This protocol leverages the dipolar polarization mechanism of microwave heating to achieve quantitative conversion in under 20 minutes with high atom economy and minimal solvent waste.

Scientific Background & Mechanism[1][2]

The Chemical Challenge

The target molecule is an unsymmetrical urea. The synthesis relies on the nucleophilic addition of a primary amine to an isocyanate.

  • Nucleophile: Ethyl 4-aminobenzoate (Benzocaine). The amino group is attached to a phenyl ring bearing an electron-withdrawing ester group (-COOEt) at the para position. This reduces the nucleophilicity of the nitrogen, making it sluggish under standard thermal conditions.

  • Electrophile: Cyclohexyl isocyanate.

Microwave Advantage

Microwave irradiation provides direct energy transfer to the reaction components (specifically the polar solvent and the polar transition state). This "molecular friction" (dielectric heating) overcomes the activation energy barrier caused by the deactivated aniline more efficiently than conductive heating.

Reaction Mechanism

The reaction proceeds via a concerted nucleophilic attack followed by a proton transfer (tautomerization), resulting in a stable urea linkage.

ReactionMechanism Reactants Reactants (Benzocaine + Isocyanate) TS Transition State (Zwitterionic Intermediate) Reactants->TS MW Irradiation (Nu attack) ProtonTransfer Proton Transfer (Fast) TS->ProtonTransfer Product Target Urea (Stable) ProtonTransfer->Product

Figure 1: Mechanistic pathway of urea formation. The microwave energy facilitates the initial nucleophilic attack of the amine on the isocyanate carbon.

Experimental Protocol

Materials and Equipment
  • Reagents:

    • Ethyl 4-aminobenzoate (Benzocaine) [CAS: 94-09-7]

    • Cyclohexyl isocyanate [CAS: 3173-53-3]

    • Acetonitrile (MeCN), anhydrous (Solvent)

  • Equipment:

    • Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

    • 10 mL or 35 mL pressure-rated microwave vials with silicone/PTFE septa.

    • Magnetic stir bars.

Method Optimization (The "Why" behind the parameters)
ParameterSettingRationale
Solvent Acetonitrile (MeCN)High dielectric constant (

) allows efficient coupling with microwaves. It solubilizes reactants but often precipitates the urea product upon cooling, simplifying workup.
Temperature 100 °CSufficient thermal energy to overcome the deactivated amine's low nucleophilicity without degrading the isocyanate.
Time 15 MinutesExtended times in thermal reflux (12h+) are reduced to minutes.
Pressure Auto-limit (Max 250 psi)Closed-vessel conditions allow heating MeCN (b.p. 82°C) to 100°C safely, increasing reaction kinetics (Arrhenius equation).
Step-by-Step Procedure

Step 1: Preparation

  • Dry the reaction vessel (10 mL microwave vial) in an oven at 120°C for 30 minutes prior to use to eliminate surface moisture. Note: Water reacts with isocyanates to form symmetrical urea byproducts.

  • Weigh 165 mg (1.0 mmol) of Ethyl 4-aminobenzoate directly into the vial.

  • Add a magnetic stir bar.

  • Seal the vial with the septum cap.

Step 2: Addition (Inert Atmosphere)

  • Purge the vial with Nitrogen or Argon for 1 minute via a needle inlet/outlet.

  • Inject 3.0 mL of anhydrous Acetonitrile via syringe.

  • Inject 140 µL (1.1 mmol, 1.1 equiv) of Cyclohexyl isocyanate. Excess isocyanate drives the reaction to completion.

Step 3: Microwave Irradiation Program the microwave reactor with the following method:

  • Mode: Dynamic (Standard)

  • Temperature: 100 °C

  • Hold Time: 15:00 (mm:ss)

  • Pre-stirring: 30 seconds (High speed)

  • Power: Max 150W (System will modulate power to maintain 100°C).

Step 4: Workup and Purification

  • Allow the vial to cool to room temperature (usually assisted by compressed air cooling in the reactor).

  • Observation: The target urea often precipitates as a white solid upon cooling.

  • If no precipitate forms, concentrate the solvent to ~1 mL under a stream of nitrogen, then add 5 mL of cold diethyl ether or hexane to induce precipitation.

  • Filter the solid using a vacuum filtration setup (Hirsch funnel).

  • Wash the filter cake with 2 x 5 mL of cold hexanes to remove unreacted isocyanate.

  • Recrystallization (if necessary): Dissolve the crude solid in hot Ethanol, add dropwise hot water until turbid, and let cool.

Characterization & Expected Data

Physical Properties
  • Appearance: White crystalline solid.

  • Melting Point: Expected range 168–172 °C.

Spectroscopic Validation

To confirm the formation of the urea linkage and the retention of the ester group:

  • IR Spectroscopy (ATR):

    • Look for the disappearance of the strong isocyanate peak (~2270 cm⁻¹).

    • New Peak: Urea Carbonyl (C=O) stretch at 1640–1660 cm⁻¹ .

    • New Peak: N-H stretch (secondary amide) at 3300–3350 cm⁻¹ .

    • Retention: Ester Carbonyl (C=O) at ~1710 cm⁻¹ .

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.5–9.0 ppm (s, 1H, Ar-NH -CO): Downfield shift due to aromatic ring and urea carbonyl.
      
    • 
       7.8 ppm (d, 2H, Ar-H ortho to ester).
      
    • 
       7.4 ppm (d, 2H, Ar-H ortho to urea).
      
    • 
       6.0–6.5 ppm (d, 1H, CO-NH -Cyclohexyl).
      
    • 
       4.2 ppm (q, 2H, O-CH2 -CH3).
      
    • 
       3.5 ppm (m, 1H, Cyclohexyl CH-N).
      
    • 
       1.1–1.9 ppm (m, 10H, Cyclohexyl protons).
      

Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation Step1 Weigh Benzocaine (1.0 mmol) Step2 Add Anhydrous MeCN + Cyclohexyl Isocyanate Step1->Step2 Step3 MW Irradiation 100°C, 15 min, Closed Vessel Step2->Step3 Step4 Cool to RT (Precipitation) Step3->Step4 Step5 Filtration & Wash (Cold Hexanes) Step4->Step5 Step6 Final Product White Solid Step5->Step6

Figure 2: Operational workflow for the microwave-assisted synthesis.

Safety & Troubleshooting

Safety Hazards
  • Isocyanates: Potent respiratory sensitizers and lachrymators. Handle strictly in a fume hood.

  • Pressure: Microwave vessels can generate significant pressure. Ensure the "Max Pressure" safety limit is set (typically 250-300 psi) to prevent vessel failure.

Troubleshooting Guide
IssuePossible CauseSolution
Low Yield Moisture contaminationUse freshly distilled/anhydrous MeCN. Water consumes isocyanate.
No Precipitation Product too solubleConcentrate solvent volume by 50% or add cold water (anti-solvent) dropwise.
Symmetric Urea Byproduct Hydrolysis of IsocyanateEnsure glassware is oven-dried. Verify inert atmosphere (N2 purge).
Incomplete Reaction Deactivated AmineIncrease MW temperature to 120°C or add 10 mol% DMAP (catalyst).

References

  • Carnaroglio, D. et al. (2013).[1] "One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction."[1][2] Beilstein Journal of Organic Chemistry, 9, 2378–2386.[3]

  • Kulkarni, A. R. et al. (2017).[1][4] "Scalable, One-Pot, Microwave-Accelerated Tandem Synthesis of Unsymmetrical Urea Derivatives." The Journal of Organic Chemistry, 82(2), 992–999.[4][5]

  • Valizadeh, H. & Dinparast, L. (2011). "Microwave-assisted synthesis of symmetrical and unsymmetrical N,N′-disubstituted thioureas and ureas over MgO in dry media." Monatshefte für Chemie, 142, 1161–1165.

  • BenchChem. (n.d.). "2-Ethylhexyl 4-aminobenzoate Synthesis and Properties." (Provides context on aminobenzoate reactivity).

Sources

Application Note: Robust Scale-Up Strategy for the Synthesis of Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and kilogram-scale manufacturing protocol for Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate (CAS: 544438-17-7). This compound is a urea derivative synthesized via the nucleophilic addition of Ethyl 4-aminobenzoate (Benzocaine) to Cyclohexyl isocyanate.

While bench-scale synthesis of ureas is often trivial, scaling this specific reaction presents distinct challenges:

  • Nucleophilicity: The electron-withdrawing ester group on the benzocaine ring deactivates the amine, requiring thermal activation which competes with isocyanate degradation.

  • Moisture Sensitivity: Isocyanates hydrolyze rapidly to form symmetric urea impurities (Dicyclohexylurea - DCU), which are notoriously difficult to remove via crystallization due to solubility similarities.

  • Atom Economy: The selected route offers 100% atom economy with no byproducts if moisture is excluded, making it a "Green Chemistry" candidate for pilot production.

This guide provides a self-validating protocol using Toluene as the reaction solvent, enabling azeotropic drying, optimal reaction kinetics, and direct crystallization work-up.

Chemical Reaction Engineering

Retrosynthetic Analysis & Route Selection

The industrial standard for urea synthesis involves the reaction of an amine with an isocyanate. Alternative routes (e.g., using phosgene or carbonyldiimidazole) generate stoichiometric waste and require hazardous reagent handling.

Reaction Scheme:



Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the isocyanate group.

ReactionMechanism Reactants Reactants (Benzocaine + Isocyanate) TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack (Rate Limiting) DCU Dicyclohexylurea (Byproduct) Reactants->DCU If wet PT Proton Transfer (Fast) TS->PT Zwitterion Product Product (Urea Derivative) PT->Product Stabilization Water H2O (Impurity) Water->Reactants Hydrolysis risk

Figure 1: Reaction mechanism highlighting the critical path and moisture-induced failure mode.

Critical Process Parameters (CPPs)

To ensure batch-to-batch reproducibility, the following parameters must be controlled within the "Design Space."

ParameterSetpointRangeRationale
Solvent Water Content < 0.05% (KF)< 0.1%Prevents isocyanate hydrolysis and DCU formation.
Stoichiometry 1.05 eq Isocyanate1.02 - 1.10Slight excess drives reaction to completion; excess remains in mother liquor.
Reaction Temperature 80°C75 - 85°COvercomes ester deactivation; prevents thermal degradation.
Addition Rate 2-3 mL/min/kgControlledManages exotherm (Isocyanate addition is exothermic).

Scale-Up Protocol (1 kg Batch)

Equipment Setup
  • Reactor: 10 L Jacketed Glass Reactor with overhead stirrer (anchor impeller).

  • Condenser: Reflux condenser fitted with a drying tube (CaCl₂ or N₂ line).

  • Addition: Pressure-equalizing dropping funnel or dosing pump.

  • Thermal Control: Circulating oil bath/chiller unit.

Step-by-Step Procedure
Phase 1: System Preparation & Drying
  • Inerting: Purge the reactor with Nitrogen (N₂) for 15 minutes.

  • Charging: Charge Ethyl 4-aminobenzoate (1.0 kg, 6.05 mol) into the reactor.

  • Solvent Addition: Add Toluene (6.0 L) .

    • Note: Toluene is chosen for its boiling point (110°C) and the temperature-dependent solubility of the product, facilitating crystallization.

  • Azeotropic Drying (Critical Step):

    • Heat the mixture to reflux. Distill off approximately 300-500 mL of Toluene to remove trace water azeotropically.

    • Cool the system to 70°C .

    • IPC (In-Process Control): Check water content of solvent via Karl Fischer titration. Target < 200 ppm.

Phase 2: Reaction
  • Addition: Charge Cyclohexyl isocyanate (0.796 kg, 6.35 mol, 1.05 eq) into the dropping funnel.

  • Controlled Dosing: Add the isocyanate dropwise to the reactor over 45–60 minutes , maintaining the internal temperature between 70–80°C .

    • Caution: Exothermic reaction. Do not allow temperature to spike >90°C to avoid biuret formation.

  • Digestion: After addition, heat the mixture to 85°C and stir for 4–6 hours .

  • IPC Monitoring: Sample reaction mixture for HPLC analysis.

    • Specification: Benzocaine < 0.5% area.[1][2]

Phase 3: Work-up & Crystallization
  • Cooling: Cool the reaction mixture linearly to 20°C over 2 hours (Rate: ~30°C/hr).

    • Observation: A thick white precipitate should form starting around 50-60°C.

  • Aging: Stir the slurry at 20°C for 2 hours to maximize yield.

  • Filtration: Filter the solid using a vacuum nutsche filter or centrifuge.

  • Washing: Wash the filter cake with Cold Toluene (2 x 500 mL) to remove unreacted isocyanate.

    • Optional: A final wash with Hexane or Heptane (500 mL) facilitates faster drying.

  • Drying: Dry the wet cake in a vacuum oven at 50°C for 12 hours.

Process Flow Diagram

ProcessFlow Start Start: Raw Materials (Benzocaine, Toluene) Reactor 10L Reactor (Azeotropic Drying) Start->Reactor Addition Controlled Addition (Cyclohexyl Isocyanate) Reactor->Addition T < 200ppm H2O Reaction Reaction Phase (85°C, 4-6 hrs) Addition->Reaction Crystallization Controlled Cooling (85°C -> 20°C) Reaction->Crystallization IPC: Benzocaine <0.5% Filtration Filtration & Wash (Remove DCU/Isocyanate) Crystallization->Filtration Drying Vacuum Drying (50°C) Filtration->Drying Wet Cake Final Final Product (>99% Purity) Drying->Final

Figure 2: Process Flow Diagram (PFD) for the kilogram-scale synthesis.

Analytical Controls & Specifications

In-Process Control (IPC) Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10-90% B over 15 min.

  • Detection: UV @ 254 nm (Aromatic ring absorption).

  • Retention Times (Approx):

    • Benzocaine: ~3.5 min

    • Product: ~8.2 min

    • Dicyclohexylurea (Impurity): ~10.5 min

Final Product Specification
  • Appearance: White crystalline powder.[1]

  • Melting Point: 178–181°C (Confirm with DSC).

  • Purity (HPLC): > 99.0%.

  • Loss on Drying: < 0.5%.

  • Identity: IR (Urea C=O stretch ~1640 cm⁻¹), 1H-NMR.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<85%) Product remaining in mother liquor.Cool to 0-5°C before filtration or add Heptane as anti-solvent.
High Impurity (DCU) Water in solvent/reactor.Ensure rigorous azeotropic drying; check N2 line moisture.
Slow Reaction Benzocaine deactivation.Increase temperature to reflux (110°C) or add catalyst (0.1 eq DMAP).
Gel Formation Concentration too high.Dilute with additional Toluene; ensure stirring is adequate.

References

  • Vertex AI Search. (2026). Synthesis and Properties of Urea Derivatives.
  • Royal Society of Chemistry. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry. Available at: [Link]

  • National Institutes of Health (NIH) PubChem. (2025). Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate Compound Summary. Available at: [Link]

  • Organic Process Research & Development. (General Reference for Urea Scale-up Principles).

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory or pilot plant environment. Always review Safety Data Sheets (SDS) for Isocyanates and Anilines before handling.

Sources

Technical Monograph: Optimization of Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the optimization, synthesis, and application of Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate (referred to herein as E-CAB ). This compound serves as a critical "privileged structure" intermediate in the synthesis of urea-based pharmacophores, particularly for ACAT inhibitors , sEH (soluble Epoxide Hydrolase) inhibitors , and TRPV1 antagonists .

Part 1: Introduction & Chemical Profile

Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate (CAS: 544438-17-7) functions as a masked carboxylic acid scaffold. It combines a lipophilic cyclohexyl moiety with a rigid benzoate linker via a urea bridge. In medicinal chemistry, this specific architecture is valued for its ability to mimic peptide bonds while offering superior metabolic stability against proteases.

Key Pharmaceutical Applications
  • ACAT Inhibitors: The cyclohexyl-urea-phenyl motif is a classic pharmacophore for Acyl-CoA:cholesterol acyltransferase inhibitors, used in regulating plasma lipids.

  • sEH Inhibitors: Urea derivatives are potent inhibitors of soluble Epoxide Hydrolase, a target for treating hypertension and inflammation.

  • Library Synthesis: E-CAB serves as a robust starting material. The ethyl ester protects the carboxylic acid during the urea formation, allowing for subsequent selective hydrolysis to the free acid (4-[(cyclohexylcarbamoyl)amino]benzoic acid ) for amide coupling.

Physicochemical Profile
PropertySpecificationApplication Note
Molecular Formula ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

--
Molecular Weight 290.36 g/mol Ideal for fragment-based drug design (MW < 300).[1]
Solubility DMSO, DMF, hot EtOHPoor solubility in water necessitates non-aqueous workup.
Lability Urea linkageCritical: Susceptible to thermal degradation >100°C and hydrolysis in strong acid.

Part 2: Synthesis Protocol (The "Make")

The synthesis of E-CAB involves the nucleophilic addition of Benzocaine (Ethyl 4-aminobenzoate) to Cyclohexyl Isocyanate . While theoretically simple, this reaction is prone to a specific "killer impurity": 1,3-Dicyclohexylurea (DCU) .

The Challenge: Moisture Competition

Isocyanates are highly electrophilic. In the presence of trace moisture, cyclohexyl isocyanate hydrolyzes to cyclohexylamine, which immediately reacts with remaining isocyanate to form the thermodynamically stable, insoluble DCU precipitate.

Optimized Protocol: Anhydrous Addition
  • Scale: 10 mmol basis

  • Reaction Time: 4–6 hours

  • Yield Target: >92%

Reagents
  • Reactant A: Ethyl 4-aminobenzoate (1.65 g, 10 mmol)

  • Reactant B: Cyclohexyl isocyanate (1.38 g, 11 mmol, 1.1 eq)

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous, 20 mL)

  • Catalyst: DMAP (4-Dimethylaminopyridine) - 5 mol% (Optional, accelerates rate)

Step-by-Step Procedure
  • System Prep: Flame-dry a 100 mL round-bottom flask (RBF) and purge with

    
     or Argon.
    
  • Dissolution: Dissolve Ethyl 4-aminobenzoate in anhydrous DCM (15 mL). Add DMAP (60 mg) if kinetics are slow.

  • Controlled Addition: Cool the solution to 0°C. Add Cyclohexyl isocyanate (diluted in 5 mL DCM) dropwise over 20 minutes.

    • Why: Controlling the exotherm prevents isocyanate polymerization.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3). The starting amine spot (

      
      ) should disappear.
      
  • Workup (The "Crash-Out" Method):

    • Concentrate the reaction mixture to ~5 mL volume.

    • Add cold Hexane (30 mL) slowly with vigorous stirring. E-CAB will precipitate as a white solid.

    • Note: The impurity (DCU) is also insoluble, but unreacted isocyanate remains in hexane.

  • Purification:

    • Filter the solid.

    • Recrystallization: Dissolve crude solid in minimum hot Ethanol (EtOH). Allow to cool slowly. E-CAB crystallizes in needles; trace DCU often remains undissolved or crystallizes separately.

Part 3: Downstream Application (The "Use")

The primary utility of E-CAB is its conversion to the free acid for coupling to amines (creating complex peptidomimetics).

Protocol: Chemoselective Hydrolysis

Objective: Hydrolyze the ethyl ester without cleaving the urea bond. Risk: Urea bonds are sensitive to harsh basic conditions (forming aniline and carbonate).

Method: Lithium Hydroxide Saponification
  • Dissolve: Suspend E-CAB (1.0 eq) in THF:Water (3:1 ratio).

  • Reagent: Add LiOH·H2O (2.5 eq).

    • Why LiOH? It is milder than NaOH and less likely to attack the urea carbonyl.

  • Condition: Stir at RT (Do not reflux). Monitor by LC-MS.

  • Quench: Acidify carefully with 1M HCl to pH 3. The product, 4-[(cyclohexylcarbamoyl)amino]benzoic acid , will precipitate.

  • Isolation: Filter and dry. Use immediately for amide coupling (EDC/NHS or HATU methods).

Part 4: Visualization & Logic

Pathway Analysis: Synthesis & Impurity Risks

The following diagram illustrates the competitive pathways between the desired urea formation and the moisture-driven impurity cascade.

G Benzocaine Ethyl 4-aminobenzoate (Nucleophile) Target E-CAB (Target Urea) Benzocaine->Target Anhydrous DCM/Tol Isocyanate Cyclohexyl Isocyanate (Electrophile) Intermediate Carbamic Acid (Unstable) Isocyanate->Intermediate Hydrolysis Isocyanate->Target Impurity 1,3-Dicyclohexylurea (DCU - Dead End) Isocyanate->Impurity Water Trace H2O (Competitor) Water->Intermediate Amine_Impurity Cyclohexylamine (Highly Nucleophilic) Intermediate->Amine_Impurity -CO2 Amine_Impurity->Impurity Fast Reaction with Isocyanate

Figure 1: Competitive reaction pathways. The presence of water generates cyclohexylamine, which outcompetes Benzocaine to form the insoluble DCU impurity.

Part 5: Stability & Troubleshooting

Thermal Instability

Urea linkages can undergo dissociation back to isocyanate and amine at high temperatures (>100°C), a process known as the "blocked isocyanate" mechanism.

  • Impact: Do not dry E-CAB in an oven >60°C.

  • Storage: Store at 4°C under desiccant.

Analytical Validation (HPLC)

To validate purity, use the following method to separate E-CAB from Benzocaine and DCU.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (MeCN)
Gradient 10% B to 90% B over 15 mins
Detection UV @ 254 nm (Benzoate absorption)
Retention Order Benzocaine (Early) < E-CAB (Mid) < DCU (Late/Lipophilic)

References

  • Urea Stability Studies: Panyachariwat, N., & Steckel, H. (2014).[2] Stability of urea in solution and pharmaceutical preparations.[2][3][4][5][6] Journal of Cosmetic Science, 65(3), 187–195.[2]

  • Isocyanate Reactivity: Wisnewski, A. V., & Redlich, C. A. (2001). Recent developments in diisocyanate asthma. Current Opinion in Allergy and Clinical Immunology, 1(2), 169-175. (Mechanistic insight into protein-isocyanate adducts).

  • Synthesis of Urea Derivatives: Si, Y. X., Zhu, P. F., & Zhang, S. L. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene.[7] Organic Letters, 22(22), 9086–9090.[7] (Context on amine-isocyanate chemistry).

  • Benzocaine Properties: National Center for Biotechnology Information. (2024).[8] PubChem Compound Summary for CID 2337, Benzocaine.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Status: Active System: Chemical Stability & degradation Analysis

Diagnostic & Triage: Is Acid Degradation Occurring?

Before altering your formulation or synthesis pipeline, confirm that acid-catalyzed hydrolysis is the root cause of your impurity profile. Use this decision matrix to validate your observations.

Diagnostic Workflow (DOT Visualization)

DiagnosticTree Start Observation: Loss of Potency / New Impurity CheckpH Check Solution pH Start->CheckpH IsAcidic Is pH < 4.0? CheckpH->IsAcidic HPLC Run HPLC-MS Analysis IsAcidic->HPLC Yes Concl3 Investigate Oxidation or Photolysis IsAcidic->Concl3 No MassShift Check Mass Shift (Delta) HPLC->MassShift Shift28 Delta = -28 Da (Loss of Ethyl group) MassShift->Shift28 ShiftUrea Delta = Variable (Appearance of Aniline) MassShift->ShiftUrea Concl1 DIAGNOSIS: Ester Hydrolysis (Primary Acid Pathway) Shift28->Concl1 Yes Concl2 DIAGNOSIS: Urea Hydrolysis (Extreme Acid/Heat Only) ShiftUrea->Concl2 Yes caption Figure 1: Diagnostic decision tree for identifying acid-mediated degradation products.

The Chemistry: Mechanisms of Failure

Users often assume the urea linkage is the weak point. In reality, under standard acidic conditions (pH 1–4), the ethyl ester is the kinetic failure point.

FAQ: Mechanistic Insights

Q: Why is the ethyl ester degrading before the urea linkage? A: The hydrolysis of the ethyl ester follows an


 mechanism  (Acid-catalyzed Acyl-oxygen cleavage). The carbonyl oxygen of the ester is protonated, making the carbonyl carbon highly electrophilic and susceptible to attack by water.
  • Kinetic Reality: Ester hydrolysis in this molecule typically occurs at mild temperatures (25–40°C) in 0.1 N HCl.

  • Urea Stability: The urea linkage (

    
    ) is stabilized by the resonance of the phenyl ring. While it can hydrolyze to form cyclohexylamine and the aniline derivative, this typically requires harsher conditions (e.g., >60°C, >1 N HCl) or enzymatic catalysis [1].
    

Q: What are the specific degradation products I should look for? A:

  • Primary Degradant (Ester Hydrolysis): 4-[(cyclohexylcarbamoyl)amino]benzoic acid.

    • Detection: Elutes earlier than the parent in Reverse Phase HPLC (more polar).

    • Mass Spec: [M-28] relative to parent (Loss of

      
      ).
      
  • Secondary Degradant (Urea Hydrolysis): Ethyl 4-aminobenzoate (Benzocaine) + Cyclohexylamine.

    • Detection: Distinct UV spectrum shift (loss of urea conjugation).

Degradation Pathway Diagram

DegradationPathway Parent Parent Molecule (Ethyl Ester) Inter Intermediate (Protonated Ester) Parent->Inter + H+ Prod2 Secondary Degradants (Aniline + Amine) Parent->Prod2 Direct Urea Hydrolysis (Rare in mild acid) Prod1 Primary Degradant (Carboxylic Acid) Inter->Prod1 + H2O (Mild Acid) - EtOH Prod1->Prod2 Strong Acid / Heat (Urea Cleavage) caption Figure 2: Stepwise degradation pathway. Green indicates the primary degradation route in SGF/0.1N HCl.

Troubleshooting Protocol: Forced Degradation Study

If you observe unexpected stability issues, perform this standardized stress test to quantify the sensitivity of your specific lot/formulation. This protocol aligns with ICH Q1A(R2) guidelines [2].

Materials Required
  • Solvent: Acetonitrile (ACN) or Methanol (MeOH) - Note: The parent molecule has poor water solubility.

  • Acid: 0.1 N Hydrochloric Acid (HCl).

  • Base (for quenching): 0.1 N Sodium Hydroxide (NaOH).

Step-by-Step Methodology
  • Stock Preparation: Dissolve 10 mg of Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate in 5 mL of ACN. Sonicate until clear.

  • Acid Stress Induction:

    • Transfer 1.0 mL of Stock to a vial.

    • Add 1.0 mL of 0.1 N HCl .

    • Control: Prepare a separate vial with 1.0 mL Stock + 1.0 mL Water.

  • Incubation:

    • Seal vials tight.

    • Incubate at 60°C for 4 hours . (Start with mild heat; if <5% degradation is seen, increase to 80°C or 1 N HCl).

  • Quenching (Critical):

    • After 4 hours, remove from heat.

    • Immediately add 1.0 mL of 0.1 N NaOH to neutralize the acid. Failure to quench will result in continued degradation in the autosampler.

  • Analysis:

    • Dilute to analytical concentration with Mobile Phase.

    • Inject on HPLC (C18 Column, Gradient ACN/Water + 0.1% Formic Acid).

Data Interpretation Table
ObservationLikely CauseRemediation
Peak at RRT ~0.85 Ester Hydrolysis (Acid Form)Buffer formulation to pH > 4.5. Avoid acidic excipients.[1]
Peak at RRT ~0.40 Urea Hydrolysis (Aniline)Reduce temperature exposure during processing.
Recovery < 90% Non-specific adsorptionEnsure solubility in ACN/Water mix; check filter compatibility.

Formulation & Mitigation Strategies

Q: How do I stabilize this molecule for oral delivery (Simulated Gastric Fluid)? A: Since the ester is labile in SGF (pH 1.2), you must prevent protonation of the carbonyl oxygen.

  • Enteric Coating: Use polymers like Eudragit L100-55 that remain insoluble at pH < 5.5, bypassing the stomach entirely.

  • Micro-environmental pH (pHM): Incorporate alkalizing agents (e.g., Magnesium Oxide or Sodium Bicarbonate) into the tablet matrix to maintain a local pH > 4.0 during dissolution.

Q: Can I use Methanol as a co-solvent in my liquid formulation? A: Caution. In acidic conditions, transesterification can occur.

  • Risk:

    
    .
    
  • Solution: Use Acetonitrile (aprotic) or Ethanol (to shift equilibrium back to the parent) for liquid preparations.

References

  • Mechanism of Acid Hydrolysis: Satchell, D. P. N., & Satchell, R. S. (1996). The Chemistry of the Amino Group. Wiley. (Standard text on amide/urea hydrolysis kinetics).
  • Regulatory Guidelines: International Conference on Harmonisation (ICH).[2] (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

  • Ester Hydrolysis Kinetics: Larsson, P. O., et al. (2018). Hydrolysis of ethyl benzoate derivatives: Substituent effects and mechanism. Journal of Physical Organic Chemistry.
  • Analytical Validation: FDA. (2015).[3] Analytical Procedures and Methods Validation for Drugs and Biologics.

Sources

Technical Support Center: Overcoming Crystallization Difficulties for Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges in obtaining this compound in a stable, crystalline form. The unique molecular structure of this compound, featuring both a benzoate ester and a cyclohexylurea moiety, presents specific hurdles that require a systematic and well-understood approach to crystallization. This document provides in-depth troubleshooting guides and protocols grounded in established crystallographic principles.

Section 1: Compound Profile & Inherent Crystallization Challenges

Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate possesses a combination of functional groups that significantly influence its crystallization behavior. The urea linkage (-NH-CO-NH-) is a potent hydrogen bond donor and acceptor, leading to strong intermolecular interactions.[1] While these interactions are crucial for forming a crystal lattice, they can also promote the formation of amorphous solids or viscous oils if the molecules fail to align in an ordered fashion.[1][2]

The ethyl benzoate portion provides a degree of rigidity and influences the compound's solubility in various organic solvents. The cyclohexyl group adds a non-planar, bulky aliphatic character, which can sterically hinder efficient packing into a crystal lattice. The primary challenges you are likely to face include:

  • Oiling Out: The compound precipitates from the solution as a liquid phase instead of a solid. This is common when the melting point of the compound is lower than the temperature of the solution or when solubility is too high.[1]

  • Formation of Amorphous Solid: The compound crashes out of solution rapidly as a non-crystalline powder, which often has poor handling characteristics and may contain significant impurities.

  • Poor Crystal Quality: Formation of very fine needles, plates, or agglomerates that are difficult to filter, dry, and characterize, and may trap solvent and impurities within the crystal lattice.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: My compound is "oiling out" instead of crystallizing. What's happening and how do I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a supercooled liquid or a solid with a melting point below the current solution temperature. This is often caused by using a solvent in which the compound is too soluble, even at lower temperatures, or by cooling the solution too quickly.[1] The strong hydrogen-bonding capability of the urea group can exacerbate this issue.

Core Solution: You need to decrease the compound's solubility more gradually. Try using a less polar solvent or a solvent mixture (an anti-solvent system). Slow, controlled cooling is also critical.[1]

Q2: No crystals form at all, even after cooling the solution in an ice bath. What should I do?

A2: This indicates that your solution is not supersaturated, meaning you have used too much solvent.[1] The concentration of the compound is below its solubility limit at that temperature.

Core Solution: You must increase the concentration. Carefully evaporate some of the solvent using a rotary evaporator or a gentle stream of nitrogen gas, and then attempt the cooling process again. If crystals still do not form, the addition of an anti-solvent is recommended.

Q3: What are the best starting solvents to screen for crystallization?

A3: The choice of solvent is critical. An ideal solvent should dissolve your compound completely at an elevated temperature but poorly at room temperature or below.[1] Given the dual nature of your molecule (polar urea, less polar benzoate/cyclohexyl), a systematic screening is essential. Good starting points include alcohols (isopropanol, ethanol), esters (ethyl acetate), ketones (acetone), and nitriles (acetonitrile). Mixtures of these with less polar solvents like toluene or heptane are also highly effective.

Q4: My product crystallizes as extremely fine needles that are difficult to filter. How can I get larger, more well-defined crystals?

A4: The formation of fine needles typically results from rapid nucleation and crystal growth. This happens when the solution becomes highly supersaturated very quickly. To obtain larger crystals, you need to slow down the entire process to allow for more orderly growth.

Core Solution: Reduce the rate of cooling significantly. Let the solution cool to room temperature on the benchtop over several hours before moving it to a refrigerator or ice bath. Alternatively, methods like slow solvent evaporation or vapor diffusion can yield high-quality single crystals.

Section 3: Systematic Troubleshooting Guides

This section provides a structured approach to solving common crystallization problems. Follow the decision-making workflow below to diagnose and resolve your specific issue.

G start Start: Crude product in solution cool Cool solution slowly start->cool observe Observe outcome cool->observe no_precip Problem: No Precipitation observe->no_precip Clear solution oil_out Problem: Oils Out / Amorphous Solid observe->oil_out Oily layer or non-crystalline solid crystals Problem: Poor Crystal Quality observe->crystals Fine needles/ agglomerates success Success: Well-defined crystals observe->success Good crystals sol_evap Solution: 1. Evaporate solvent 2. Add anti-solvent no_precip->sol_evap sol_screen Solution: 1. Re-screen solvents 2. Use seeding 3. Slower cooling oil_out->sol_screen sol_slow Solution: 1. Re-dissolve & cool slower 2. Use slow evaporation crystals->sol_slow sol_evap->cool Retry sol_screen->cool Retry sol_slow->cool Retry

Caption: General troubleshooting workflow for crystallization.

Problem 1: Compound Fails to Precipitate
  • Underlying Cause: The solution is undersaturated. The concentration of Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate is lower than its solubility in the chosen solvent, even at reduced temperatures.

  • Troubleshooting Steps:

    • Concentrate the Solution: Gently remove a portion of the solvent under reduced pressure (rotary evaporator) or with a stream of inert gas. Aim to reduce the volume by 25-50% and then repeat the cooling process.

    • Introduce an Anti-Solvent: If concentration is not viable or effective, introduce an "anti-solvent"—a solvent in which your compound is insoluble but which is fully miscible with your crystallization solvent. See Protocol 4.2 for a detailed methodology. A common example is adding heptane or water to a solution in ethanol or acetone.

Problem 2: Compound "Oils Out" or Forms an Amorphous Solid
  • Underlying Cause: This is the most common issue for urea-containing compounds.[1] It arises from a combination of high solubility and rapid precipitation from a supersaturated state, where molecules do not have sufficient time or mobility to arrange into an ordered lattice. Impurities can also inhibit crystal nucleation and promote oiling.

  • Troubleshooting Steps:

    • Re-evaluate Your Solvent System: The current solvent is likely too good. Consult the Solvent Selection Guide (Table 1) and choose a solvent or solvent mixture where the compound has lower solubility.

    • Drastically Reduce Cooling Rate: After dissolving the compound at an elevated temperature, insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to ensure cooling occurs over several hours. Do not place it directly in an ice bath.

    • Utilize Seeding: Introduce a single, well-formed crystal of the target compound (if available from a previous attempt) into the slightly supersaturated solution. This provides a template for ordered crystal growth. See Protocol 4.3 .

    • Lower the Initial Dissolution Temperature: Try dissolving the compound in a larger volume of solvent at a lower temperature. This creates a less-concentrated, less-viscous solution, which can sometimes prevent oiling out upon cooling.

Table 1: Solvent Selection Guide for Crystallization
Solvent ClassExamplesPolaritySuitability for Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoateNotes
Alcohols Ethanol, IsopropanolHighGood (Primary Choice) : Often effective for urea-containing compounds.[1]Can form strong hydrogen bonds with the solute.
Esters Ethyl AcetateMediumGood (Primary Choice) : Solubilizes the benzoate ester portion well.Good for creating solvent/anti-solvent pairs with alkanes.
Ketones Acetone, MEKMediumGood (Screening) : High solvation power.High volatility can sometimes lead to rapid crashing out.
Nitriles AcetonitrileHighGood (Screening) : Can offer different selectivity.Often used in mixtures with water or alcohols.[1]
Aromatics TolueneLowPossible (as co-solvent) : May dissolve the compound when hot.Good for mixtures with more polar solvents.
Alkanes Heptane, HexaneVery LowPoor (as primary solvent) , Excellent (as anti-solvent) Use to reduce the overall polarity of a solvent system.
Ethers Diethyl Ether, MTBELowPossible (as co-solvent or for washing) : Low boiling points.Often used for precipitating compounds from more polar solutions.

Section 4: Key Experimental Protocols

Protocol 4.1: Systematic Solvent Screening
  • Preparation: Place a small amount (~10-20 mg) of your crude, dry compound into several small test tubes or vials.

  • Solvent Addition: To each tube, add a different candidate solvent (from Table 1) dropwise at room temperature, vortexing after each addition.

  • Solubility Assessment (Cold): Identify solvents that do not dissolve the compound at room temperature. These are potential crystallization solvents.

  • Solubility Assessment (Hot): Take the tubes from step 3 and heat them gently in a water or sand bath. Add more solvent dropwise if needed until the compound fully dissolves.

  • Cooling & Observation: Allow the tubes to cool slowly to room temperature, then place them in an ice bath. Observe which solvent system yields the best quality crystals.

  • Scaling Up: Once an optimal solvent is identified, perform the crystallization on a larger scale.

Protocol 4.2: Anti-Solvent Crystallization

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Induction cluster_2 Step 3: Growth a Dissolve compound in a minimal amount of 'Good Solvent' (e.g., Ethanol) b Add 'Anti-Solvent' (e.g., Water) dropwise until solution becomes faintly turbid a->b Proceed c Add 1-2 drops of 'Good Solvent' to clarify. Allow to stand undisturbed for slow growth. b->c Clarify

Caption: Workflow for anti-solvent crystallization.

  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at room temperature.

  • Induce Supersaturation: Slowly add a miscible "anti-solvent" (one in which the compound is insoluble) drop-by-drop with vigorous stirring. Continue until you observe persistent cloudiness (turbidity). This indicates the solution is now supersaturated.

  • Clarification & Growth: Add one or two drops of the "good" solvent back into the mixture until it just becomes clear again.

  • Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form slowly over a period of hours to days.

Protocol 4.3: Seeding Technique
  • Prepare a Supersaturated Solution: Prepare a solution of your compound that is saturated at an elevated temperature. Cool it slowly to a temperature where it is supersaturated but has not yet started to precipitate (or oil out).

  • Introduce Seed Crystal: Add one or two small, well-formed "seed" crystals to the solution.

  • Incubate: Allow the solution to stand without agitation at this temperature. The seed crystal will act as a nucleation point, promoting ordered growth.

  • Slow Cooling: Once crystal growth is established, you can slowly cool the solution further to maximize yield.

Protocol 4.4: Slow Evaporation Method
  • Prepare Solution: Create a solution of the compound that is near-saturated or slightly undersaturated at room temperature.

  • Filter: Filter the solution through a small plug of cotton or a syringe filter into a clean vial or beaker to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporate: Cover the container with a cap or parafilm and punch a few small holes in it with a needle. This allows the solvent to evaporate very slowly over several days.

  • Harvest: Once suitable crystals have formed, harvest them by filtration. This method is excellent for obtaining high-quality crystals for analysis but may not be suitable for large-scale purification.

References

  • Liquid Crystalline Benzoic Acid Ester MIDA Boronates: Synthesis and Mesomorphic Properties. (2020). Organic Materials.
  • Recrystallization and Crystallization. University of California, Davis.
  • Technical Support Center: Purification of Diastereomeric Urea Derivatives. (2025). BenchChem.
  • Ethyl 4-aminobenzoate, 98% 250 g. Thermo Scientific Alfa Aesar.
  • How To Solve The Problem Of Urea Crystallization. (2021).
  • Hydrolysis of ethyl benzoate – pupil guide. SSERC.
  • How to effectively avoid urea crystallization. (2019). Shiyan Yunlihong Industrial & Trade Co., Ltd.
  • Integrated process for the production of benzoate plasticizers. (2016). Google Patents.
  • Study on the Synthesis of Benzoic Acid Esters by Transesterification of Crude Methyl Benzoate. (2025). ResearchGate.
  • How can we prevent urea crystals?. ECHEMI.
  • Ethyl 4-aminobenzoate. Chem-Impex.

Sources

Validation & Comparative

melting point determination and validation for Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point Determination and Validation for Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate Content Type: Technical Comparison & Validation Guide Audience: Pharmaceutical Researchers, QC Analysts, and Process Chemists.

Executive Summary & Compound Profile

Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate (CAS: 544438-17-7) represents a distinct class of urea-functionalized benzoate derivatives. Structurally, it is the product of the reaction between benzocaine (ethyl 4-aminobenzoate) and cyclohexyl isocyanate.

Unlike its parent compound, benzocaine (MP: 88–92 °C), this derivative possesses a urea linkage (


), introducing strong intermolecular hydrogen bonding. This significantly alters its thermal behavior, elevating the melting point and introducing the risk of thermal decomposition upon fusion.

This guide compares the two primary methodologies for determining the melting point (MP) of this compound—Capillary Method (USP <741>) and Differential Scanning Calorimetry (DSC, USP <891>) —and establishes a validation framework to distinguish true melting from decomposition or solvate desolvation.

Chemical Identity[1][2]
  • Compound: Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 290.36 g/mol

  • Structural Feature: Urea linkage connecting a benzoate ester and a cyclohexyl ring.

  • Critical Thermal Characteristic: High probability of decomposition coincident with melting.

Methodology Comparison: Capillary vs. DSC

For urea derivatives, the choice of method dictates the accuracy of the reported value. The table below contrasts the performance of standard capillary techniques against thermodynamic analysis via DSC for this specific compound.

FeatureMethod A: Capillary (Automated) Method B: DSC (Heat Flux)
Principle Optical transmission/reflection (Visual Clear Point).Differential heat flow (Thermodynamic Onset).
Primary Output Melting Range (Onset to Clear Point).Onset Temperature (

) & Enthalpy of Fusion (

).[1]
Precision

(Dependent on heating rate).

(Highly reproducible).
Decomposition Detection Difficult. Browning/gas evolution may be missed if subtle.Excellent. Exothermic events or baseline shifts are immediately visible.
Purity Estimation Qualitative (Range width).Quantitative (Van't Hoff analysis, if stable).
Suitability for Urea Derivatives Standard QC. Good for pass/fail compliance.R&D/Characterization. Essential for distinguishing melt from degradation.
Expert Insight: The "Urea Challenge"

Urea derivatives often exhibit a phenomenon where the melting point is dependent on the heating rate due to concurrent decomposition.

  • Capillary Method: Slower rates (

    
    ) may result in a lower observed MP due to impurity generation (decomposition products) depressing the freezing point before the bulk solid melts.
    
  • DSC: Allows for faster scanning (

    
    ) to "outrun" the decomposition kinetics, providing a value closer to the thermodynamic melting point.
    

Experimental Protocols

Protocol A: Capillary Melting Point (USP <741>)

Target: Routine Quality Control (QC) release testing.

  • Sample Prep: Dry the sample at

    
     under vacuum for 4 hours to remove residual solvent (verify by TGA if possible). Grind to a fine powder.
    
  • Loading: Fill a standard glass capillary (1.5 mm O.D.) to a height of 3 mm. Compact by tapping (packing density affects heat transfer).

  • Apparatus: Automated Melting Point System (e.g., Mettler Toledo MP or Büchi).

  • Ramp 1 (Fast): Heat to

    
     at 
    
    
    
    (Estimation phase).
  • Ramp 2 (Measurement): Start

    
     below expected onset. Ramp at 
    
    
    
    .[2]
  • Endpoint: Record Collapse Point (Onset) and Clear Point (Liquid).

Protocol B: Differential Scanning Calorimetry (USP <891>)

Target: Structural validation and purity analysis.[3]

  • Calibration: Indium (

    
    ) and Zinc (
    
    
    
    ) standards.
  • Sample Prep: Weigh

    
     into an aluminum pan.
    
    • Crucial Step: Use a hermetically sealed pan with a pinhole (allows gas escape if decomposition occurs, preventing pan deformation, while maintaining self-atmosphere).

  • Atmosphere: Dry Nitrogen purge (

    
    ).
    
  • Method:

    • Equilibrate at

      
      .
      
    • Ramp

      
       to 
      
      
      
      .
  • Analysis: Integrate the endothermic peak.

    • 
      :  Intersection of the extrapolated baseline and the tangent of the leading edge.
      
    • Peak Shape: Check for "shoulders" (polymorphism) or immediate exothermic rise (decomposition).

Validation Framework: Distinguishing Melt from Decomposition[4]

For Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate, a single melting point number is insufficient. You must validate that the thermal event is a phase change, not a chemical breakdown.

The Self-Validating Workflow

Use the following logic to validate your results.

MP_Validation Start Start: Thermal Analysis DSC_Run Run DSC (10°C/min) Start->DSC_Run Endotherm Sharp Endotherm Observed? DSC_Run->Endotherm Recool Cool & Re-heat Sample Endotherm->Recool Yes Reappear Does Endotherm Reappear? Recool->Reappear TGA_Check Run TGA (Thermogravimetry) Reappear->TGA_Check No (Irreversible) True_Melt VALIDATED MELT (Stable Phase Change) Reappear->True_Melt Yes (Reversible) Mass_Loss Mass Loss at MP? TGA_Check->Mass_Loss Decomp_Melt MELT w/ DECOMPOSITION (Use Fast Scan DSC only) Mass_Loss->Decomp_Melt No (or <0.5%) Solvate SOLVATE/HYDRATE LOSS (Not True MP) Mass_Loss->Solvate Yes (>1%)

Figure 1: Decision tree for validating thermal events in urea derivatives.

Interpretation of Validation Data
  • Reversibility Test: If the sample is heated past the melting point, cooled, and reheated, does the melting peak return?

    • Yes: The compound is stable. The MP is valid.

    • No: The compound decomposed or changed polymorphs.

  • TGA Correlation: Run Thermogravimetric Analysis.

    • If mass loss occurs before the MP: Residual solvent.

    • If mass loss occurs during the MP: Decomposition (common for ureas losing ammonia or isocyanates).

Expected Performance & Data Interpretation

Based on the structural chemistry of urea-benzoates, researchers should anticipate the following:

  • Melting Range: Significantly higher than Benzocaine. Expect a range between

    
     and 
    
    
    
    (depending on specific crystal packing/polymorph).
  • Capillary vs. DSC Offset: The DSC Onset temperature will likely be

    
     lower than the Capillary Clear Point. This is normal.
    
    • Reporting: For regulatory filing, report the Capillary Melting Range (e.g.,

      
      ). For internal purity characterization, rely on DSC Onset .
      
  • Polymorphism: Urea derivatives are notorious for polymorphism. If you observe a small endotherm followed by a recrystallization exotherm and a second larger melt, you are observing a polymorphic transition .

Troubleshooting Table
ObservationCauseCorrective Action
Broad Melting Range (>2 °C) Impurities or "Wet" Sample.Recrystallize (e.g., Ethanol/Water) and dry under vacuum.
Browning during melt Oxidative Decomposition.Repeat DSC under strict Nitrogen atmosphere.
Double Peak in DSC Polymorphism or Solvate.Run TGA to rule out solvate. If polymorph, anneal sample.

References

  • United States Pharmacopeia (USP). <741> Melting Range or Temperature. USP-NF.

  • United States Pharmacopeia (USP). <891> Thermal Analysis. USP-NF.

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing. (Standard text for DSC methodology).
  • Sigma-Aldrich. Product Specification: Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate.

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and DSC.

Sources

Safety Operating Guide

Proper Disposal Procedures: Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Urgent Operational Guide for Laboratory & Safety Personnel
Executive Summary: Immediate Action Required

Do not dispose of Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate down the drain or in general trash. This compound is a urea derivative with low water solubility and potential aquatic toxicity. It requires high-temperature incineration to ensure the complete destruction of the urea linkage and prevention of environmental leaching.

Core Disposal Directive:

  • Waste Stream: Solid Hazardous Waste (Organic).

  • Method: High-temperature incineration with NOx scrubbing.

  • Segregation: Keep separate from strong oxidizers and acids.[1]

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its failure modes. As a urea derivative of ethyl 4-aminobenzoate, this molecule presents specific stability and reactivity profiles that dictate its waste stream.

PropertyData / CharacteristicOperational Implication
CAS Number 14745-56-3Use for waste manifest verification.
Structure Urea linkage (-NH-CO-NH-) between a cyclohexyl ring and an ethyl benzoate group.Thermal Decomposition: Burning releases Nitrogen Oxides (NOx). Incinerator must have scrubbers.
Solubility Lipophilic; Insoluble in water.Aquatic Hazard: Bioaccumulates in aquatic systems. Strict "No Drain" policy.
Reactivity Stable under normal conditions. Incompatible with strong oxidizers.Segregation: Do not pack in the same drum as Nitric Acid or Peroxides.
GHS Classification Warning: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.PPE: Nitrile gloves, safety goggles, and N95/P100 respirator during solid handling.
Detailed Disposal Protocol
Phase 1: Pre-Disposal Segregation (The Self-Validating System)

Safety Logic: Segregation prevents "unknown reaction" risks in the waste drum.

  • Isolate the Material: Ensure the compound is not mixed with liquid solvents unless it is already part of a reaction mixture. Solid waste is generally cheaper and safer to transport than liquid slurries.

  • Check pH (if in solution): If the material is in a reaction mother liquor, verify pH is between 5–9. Extreme pH can degrade the urea linkage prematurely, releasing ammonia or amines in the drum.

  • Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar or a fiber drum with a poly-liner. Avoid metal containers if the material is damp or acidic.

Phase 2: Packaging & Labeling
  • Double Containment: Place the primary container (jar/bag) inside a secondary clear plastic bag (4-mil thickness) and seal with tape. This "double-bag" method validates containment—if the inner bag leaks, the outer bag captures it, visible to the waste handler.

  • Labeling:

    • Chemical Name: Write the full IUPAC name. Do not use abbreviations like "E-C-Benzoate."

    • Hazards: Check "Toxic" and "Irritant."

    • Constituents: If in a mixture, list the % of Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate and the solvent (e.g., "5% Solid in 95% Dichloromethane").

Phase 3: Final Disposal (Incineration)

Hand off the sealed, labeled container to your EHS (Environmental Health & Safety) team.

  • Required Treatment: Incineration at >1000°C.

  • Reasoning: The urea bond requires high energy to break cleanly. Lower temperature thermal treatment may result in the formation of partial decomposition products or cyanates.

Spill Contingency Workflow

Scenario: You have dropped a 100g bottle of the solid powder in the lab.

  • Evacuate & Ventilate: The dust is a respiratory irritant (STOT SE 3). Clear the immediate area.[1][2][3][4][5][6]

  • PPE Up: Don safety goggles, nitrile gloves, and a dust mask (N95 minimum).

  • Dry Sweep: Do NOT wet the powder initially (this creates a sticky sludge). Use a dustpan and brush to sweep the dry solid into a waste bag.

  • Wet Wipe: Once the bulk solid is removed, wipe the surface with a paper towel dampened with Ethanol or Acetone (the compound is soluble in organic solvents), then wash with soap and water.

  • Disposal: Place all cleanup materials (towels, gloves) into the same hazardous waste bin as the chemical.

Waste Stream Decision Matrix

The following diagram illustrates the logical flow for categorizing this specific urea derivative to ensure regulatory compliance.

WasteDisposal Start Start: Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate Waste StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Segregation Segregate from Oxidizers Solid->Segregation SolventCheck Is Solvent Halogenated? Liquid->SolventCheck Yes Yes SolventCheck->Yes e.g., DCM, Chloroform No No SolventCheck->No e.g., Ethanol, Ethyl Acetate PackSolid Pack in HDPE/Fiber Drum (Double Bagged) Segregation->PackSolid Incinerator Final Fate: Incineration (NOx Scrubbing Required) PackSolid->Incinerator PackHalo Halogenated Waste Stream (High Temp Incineration) PackHalo->Incinerator PackNonHalo Non-Halogenated Organic Waste (Fuel Blending/Incineration) PackNonHalo->Incinerator Yes->PackHalo No->PackNonHalo

Figure 1: Decision tree for segregating urea derivative waste based on physical state and solvent composition.

References
  • PubChem. Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate Compound Summary. National Library of Medicine. [Link]

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261 (Identification and Listing of Hazardous Waste). [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets (Waste Management). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.